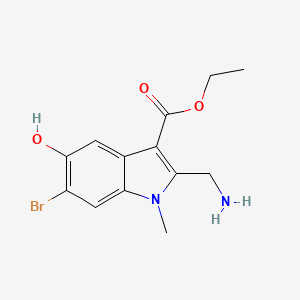

ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for heterocyclic aromatic systems with multiple substituents. The primary structure consists of a 1H-indole core framework, which serves as the foundational bicyclic aromatic system composed of a benzene ring fused to a pyrrole ring. The complete systematic name ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate precisely describes the positional arrangement of each substituent group on the indole scaffold.

The structural representation follows a systematic numbering convention where the indole nitrogen occupies position 1, establishing the reference point for all subsequent substitutions. The methyl group attached to the nitrogen at position 1 provides N-methylation of the indole system. Position 2 contains the aminomethyl substituent, representing a primary amine functionality connected through a methylene bridge to the indole ring. The carboxylate functionality at position 3 exists as an ethyl ester, creating the ethoxycarbonyl group that contributes significantly to the molecule's overall properties.

The halogen substitution occurs at position 6 with a bromine atom, while position 5 features a hydroxyl group, creating a phenolic functionality within the benzene portion of the indole system. This systematic arrangement of substituents creates a complex molecular architecture that combines aromatic stability with reactive functional groups positioned at specific locations around the heterocyclic framework.

Molecular Formula and Weight: C₁₃H₁₅BrN₂O₃ Analysis

The molecular formula C₁₃H₁₅BrN₂O₃ represents the precise atomic composition of this compound, encompassing thirteen carbon atoms, fifteen hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms. This elemental composition reflects the complex substitution pattern on the indole core structure and provides the foundation for calculating fundamental molecular properties and analytical parameters.

The molecular weight calculation based on standard atomic masses yields a value consistent with the compound's structural complexity and substitution pattern. The carbon framework contributes the largest mass component, followed by the bromine substituent which represents the heaviest single atomic contribution to the overall molecular weight. The nitrogen content derives from both the indole ring system nitrogen and the aminomethyl substituent, while the oxygen atoms originate from the hydroxyl group, carbonyl functionality, and ethyl ester moiety.

Elemental analysis percentages can be calculated from the molecular formula, providing theoretical values for carbon, hydrogen, nitrogen, oxygen, and bromine content that serve as reference standards for analytical verification. The carbon percentage represents the largest elemental contribution, reflecting the extensive aromatic and aliphatic carbon framework, while the bromine content provides a distinctive analytical marker due to its characteristic isotopic pattern and analytical detection properties.

The molecular formula analysis reveals specific structural features including the degree of unsaturation, which accounts for the aromatic indole system and carbonyl functionality. The hydrogen-to-carbon ratio indicates the presence of aromatic systems and the extent of substitution, while the heteroatom content reflects the functional group diversity and potential reactivity patterns within the molecular structure.

Structural Features: Indole Core, Bromo-Substitution, and Functional Group Topology

The indole core structure forms the central architectural framework of this compound, providing aromatic stability and serving as the attachment point for multiple functional group substitutions. The indole system consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic heterocycle with characteristic electronic properties and reactivity patterns. The aromatic π-electron system extends across both rings, providing delocalization and contributing to the molecule's overall stability and chemical behavior.

The bromo-substitution at position 6 introduces a halogen functionality that significantly influences the compound's chemical properties and potential reactivity. Bromine's position on the benzene portion of the indole system creates an electron-withdrawing effect that modifies the electronic distribution throughout the aromatic framework. The bromine atom's size and electronegativity contribute to steric and electronic effects that influence neighboring functional groups and overall molecular conformation.

The hydroxyl group at position 5 establishes a phenolic functionality that introduces hydrogen bonding capability and creates potential sites for further chemical modification. The proximity of the hydroxyl group to the bromo-substituent generates a substituted catechol-type arrangement that can influence intramolecular interactions and electronic properties. This substitution pattern creates opportunities for chelation and coordination chemistry applications.

The aminomethyl substituent at position 2 provides a flexible aliphatic chain terminating in a primary amine functionality, creating a basic center that can participate in acid-base chemistry and serve as a nucleophilic site for further reactions. The methylene bridge connecting the amine to the indole ring provides conformational flexibility while maintaining proximity to the aromatic system. The ethyl ester functionality at position 3 introduces ester chemistry and potential hydrolysis reactions, while the N-methyl substitution on the indole nitrogen affects the ring's basicity and hydrogen bonding characteristics.

Spectroscopic Identification Codes (NMR, IR, MS Fragmentation Patterns)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification through characteristic chemical shift patterns that reflect the compound's complex substitution pattern and electronic environment. The ¹H Nuclear Magnetic Resonance spectrum displays distinctive signals corresponding to the various proton environments within the molecule, including aromatic protons, aliphatic methyl and methylene groups, and the aminomethyl functionality. The indole aromatic protons appear in the characteristic downfield region, while the ethyl ester protons display typical ester chemical shift patterns with coupling patterns that confirm the ethoxycarbonyl structure.

The ¹³C Nuclear Magnetic Resonance spectrum reveals the carbon framework through chemical shifts that distinguish aromatic carbons, carbonyl carbon, and aliphatic carbons. The indole ring system carbons appear in the aromatic region with characteristic shifts that reflect the substitution pattern and electronic effects of the various functional groups. The carbonyl carbon of the ester functionality displays a distinctive downfield shift, while the aliphatic carbons show chemical shifts consistent with their local electronic environments and substitution patterns.

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies that confirm the presence of hydroxyl, amine, carbonyl, and aromatic functionalities. The hydroxyl group displays a broad absorption band in the typical phenolic region, while the primary amine shows characteristic N-H stretching vibrations. The ester carbonyl functionality exhibits a strong absorption band at the expected frequency for aromatic ester compounds, and the aromatic C-H and C=C stretching vibrations confirm the indole aromatic system.

Properties

IUPAC Name |

ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O3/c1-3-19-13(18)12-7-4-11(17)8(14)5-9(7)16(2)10(12)6-15/h4-5,17H,3,6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMQXLSVJOTCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Steps

Starting Material Preparation : The synthesis typically begins with the preparation of a suitable indole derivative. For example, ethyl 5-acetoxy-1,2-dimethylindole-3-carboxylate can be used as a starting material.

Bromination : The starting material is then treated with a brominating agent, such as bromine or N-bromosuccinimide, in an inert organic solvent like chloroform or tetrachloromethane under reflux conditions.

Thiophenol Reaction : The resultant brominated compound is reacted with thiophenol in the presence of an alkali metal hydroxide or its alcoholate in an organic solvent such as methanol or ethanol.

Aminomethylation : The hydroxylated intermediate is then reacted with an aminomethylating agent, such as bisdimethylaminomethane or a mixture containing dimethylamine and formaldehyde, in an organic solvent. The reaction temperature is typically between 65°C and the reflux temperature of the mixture.

Purification : Techniques like recrystallization or chromatography are used to purify the final product.

Reaction Conditions and Reagents

| Step | Reagents | Solvent | Conditions |

|---|---|---|---|

| Bromination | Bromine or N-bromosuccinimide | Chloroform or Tetrachloromethane | Reflux |

| Thiophenol Reaction | Thiophenol, Alkali Metal Hydroxide | Methanol or Ethanol | Room Temperature to Reflux |

| Aminomethylation | Bisdimethylaminomethane or Dimethylamine/Formaldehyde | Dioxane or Acetic Acid | 65°C to Reflux |

Analysis and Characterization

The structure of this compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed information about the compound's molecular structure and purity.

Spectral Techniques

| Technique | Information Provided |

|---|---|

| NMR Spectroscopy | Molecular Structure and Functional Groups |

| Mass Spectrometry | Molecular Weight and Fragmentation Pattern |

Applications and Biological Activities

This compound is significant in medicinal chemistry due to its potential biological activities. Indole derivatives are known for their presence in numerous natural products and pharmaceuticals, making them valuable in drug discovery and development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles like amines, thiols

Ester Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

Oxidation: Formation of a carbonyl group

Reduction: Formation of a hydrogen atom in place of bromine

Substitution: Formation of substituted indole derivatives

Ester Hydrolysis: Formation of carboxylic acid

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit:

- Antimicrobial Activity: Preliminary studies indicate that compounds with similar indole structures often possess antibacterial and antifungal properties.

- Anticancer Properties: Indole derivatives are known for their anticancer activities, potentially inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuropharmacology

Research has also highlighted the compound's potential role in neuropharmacology. The indole structure is a common scaffold in many psychoactive substances, suggesting that this compound might interact with neurotransmitter systems:

- Serotonin Receptor Modulation: Given its structural similarity to serotonin, it may act as an agonist or antagonist at serotonin receptors, influencing mood and behavior.

Synthesis of Novel Compounds

The compound serves as a useful intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, leading to the development of new drugs with enhanced efficacy and reduced side effects.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |

| Study B | Neuropharmacological Effects | Showed modulation of serotonin receptors in vitro, indicating potential antidepressant properties. |

| Study C | Synthesis Pathways | Developed a novel synthetic route utilizing this compound as a key intermediate, yielding compounds with improved pharmacological profiles. |

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The aminomethyl group can form hydrogen bonds or ionic interactions with biological macromolecules, while the bromine atom and hydroxyl group can participate in various chemical interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences among related indole derivatives:

Analytical and Spectroscopic Data

- NMR Profiles: The target compound’s ¹H NMR would show signals for the aminomethyl group (δ ~2.5–3.5 ppm) and hydroxy group (δ ~5–6 ppm). In contrast, triazole derivatives exhibit characteristic triazole proton signals (δ ~7–8 ppm) . The acetoxy group in 110543-98-1 appears as a singlet at δ ~2.1 ppm for the methyl protons .

- Mass Spectrometry :

Biological Activity

Ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, characterized by its complex structure that includes an ethyl ester, an aminomethyl group, a bromine atom, a hydroxyl group, and a methyl group attached to the indole core. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C13H15BrN2O3

- Molecular Weight : 327.1738 g/mol

- CAS Number : 1704066-67-0

Synthesis

The synthesis typically involves multiple organic reactions including:

- Formation of the Indole Core : Using Fischer indole synthesis.

- Bromination : Introduction of bromine at the 6-position using bromine or N-bromosuccinimide (NBS).

- Hydroxylation : Electrophilic aromatic substitution to introduce the hydroxyl group.

- Aminomethylation : Utilizing a Mannich reaction to add the aminomethyl group.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In various studies, it has shown potential against different cancer cell lines:

These values suggest that the compound may inhibit cell proliferation effectively, comparable to established anticancer drugs like doxorubicin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown promising results against various bacterial strains, indicating potential use in treating infections:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

|---|---|---|

| E. coli | 4.9 - 17 | |

| MRSA | Significant activity noted |

The biological activity of this compound is thought to involve interactions with various molecular targets:

- The aminomethyl group can form hydrogen bonds or ionic interactions with biological macromolecules.

- The bromine atom and hydroxyl group may participate in diverse chemical interactions, enhancing the compound's specificity and efficacy.

Comparative Analysis with Similar Compounds

This compound can be compared with other indole derivatives based on their biological activities:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Hydroxyindole-3-acetic acid | Metabolite of serotonin | Varies, primarily neuroactive |

| 6-Bromoindole | Lacks aminomethyl and ethyl ester groups | Limited biological activity |

| Indole-3-carboxylic acid | Lacks bromine and hydroxyl groups | Antioxidant properties |

This comparison highlights how the unique combination of functional groups in this compound contributes to its distinct biological profile.

Q & A

Q. What are the recommended synthetic routes for ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step functionalization of indole cores. For example:

- Aminomethylation : Reacting bromo-hydroxy-indole precursors with azide-alkyne click chemistry (using CuI catalysts in PEG-400:DMF mixtures) to introduce the aminomethyl group .

- Esterification : Ethyl ester formation via acid-catalyzed condensation of carboxylic acid intermediates with ethanol under reflux .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (70:30 to 100%) removes residual DMF and unreacted reagents .

Optimization Tips : Adjust stoichiometry (e.g., 1.3 equivalents of alkyne for azide coupling) and monitor reaction progress via TLC (Rf ~0.22 in 70:30 EtOAc:hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : Key signals include δ 6.80 (m, aromatic protons), δ 4.51 (t, ester -CH2-), and δ 3.72 (s, methoxy groups). 13C signals at ~110–118 ppm confirm aromatic carbons, while ~55 ppm indicates methoxy groups .

- HRMS : A molecular ion peak at m/z 397.0653 [M+H]+ validates the molecular formula .

- IR : Hydroxy (-OH) stretches near 3200–3400 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .

Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are recommended?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Ethyl acetate/hexane mixtures are ideal for chromatographic purification .

- Stability : Degrades under prolonged light exposure. Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the hydroxy group .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of the aminomethyl group at the C2 position?

- Directing Groups : Use bulky substituents (e.g., methyl at N1) to sterically hinder undesired positions .

- Metal Catalysis : Cu(I)-mediated azide-alkyne cycloaddition ensures precise C2 functionalization .

- Computational Modeling : DFT calculations predict electron density at reaction sites to guide reagent selection .

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during structural validation?

Q. What in vitro assays are suitable for probing bioactivity, and how should negative controls be designed?

Q. What computational methods predict the compound’s pharmacokinetic properties, and how reliable are these models?

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), BBB permeability, and CYP450 interactions .

- Molecular Dynamics : Simulates binding to targets (e.g., antioxidant enzymes) using AMBER or GROMACS .

- Validation : Cross-check with experimental data (e.g., HPLC retention times vs. predicted logP) .

Data Contradiction & Reproducibility

Q. How should researchers troubleshoot low yields (<30%) in the final esterification step?

Q. Why might bioactivity assays show variability across cell lines, and how can this be mitigated?

- Metabolic Differences : Use isogenic cell lines (e.g., HEK293 vs. HepG2) to compare uptake .

- Redox Sensitivity : Pre-treat cells with antioxidants (e.g., NAC) to normalize ROS levels .

- Dose Optimization : Perform time-course experiments to identify peak activity windows .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.